molecular formula C19H24N2O2 B1385860 N-(3-Aminophenyl)-2-[4-(tert-pentyl)phenoxy]-acetamide CAS No. 1020054-38-9

N-(3-Aminophenyl)-2-[4-(tert-pentyl)phenoxy]-acetamide

Cat. No.: B1385860
CAS No.: 1020054-38-9
M. Wt: 312.4 g/mol
InChI Key: JHUFMYRTEJITPM-UHFFFAOYSA-N
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Description

N-(3-Aminophenyl)-2-[4-(tert-pentyl)phenoxy]-acetamide is an organic compound that features a complex structure with both amine and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminophenyl)-2-[4-(tert-pentyl)phenoxy]-acetamide typically involves a multi-step process:

    Formation of the Ether Linkage: The initial step involves the reaction of 4-(tert-pentyl)phenol with an appropriate halogenated acetic acid derivative under basic conditions to form the ether linkage.

    Amidation Reaction: The intermediate product is then subjected to an amidation reaction with 3-aminophenylamine under acidic or basic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminophenyl)-2-[4-(tert-pentyl)phenoxy]-acetamide can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N-(3-Aminophenyl)-2-[4-(tert-pentyl)phenoxy]-acetamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design.

    Materials Science: The compound is studied for its properties in the development of new materials, such as polymers and resins.

    Biological Studies: It is used in research to understand its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-(3-Aminophenyl)-2-[4-(tert-pentyl)phenoxy]-acetamide involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the ether linkage provides structural stability. These interactions can modulate various biochemical pathways, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide
  • N-(3-Aminophenyl)-2-[4-(tert-octyl)phenoxy]-acetamide

Uniqueness

N-(3-Aminophenyl)-2-[4-(tert-pentyl)phenoxy]-acetamide is unique due to the presence of the tert-pentyl group, which imparts specific steric and electronic properties. This makes it distinct from similar compounds with different alkyl groups, affecting its reactivity and interactions with other molecules.

Properties

IUPAC Name

N-(3-aminophenyl)-2-[4-(2-methylbutan-2-yl)phenoxy]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-4-19(2,3)14-8-10-17(11-9-14)23-13-18(22)21-16-7-5-6-15(20)12-16/h5-12H,4,13,20H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHUFMYRTEJITPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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